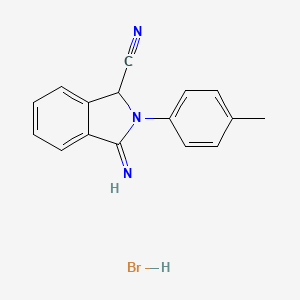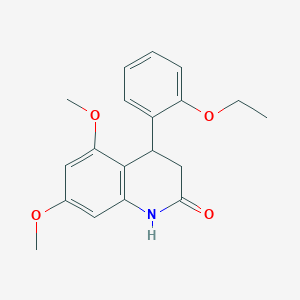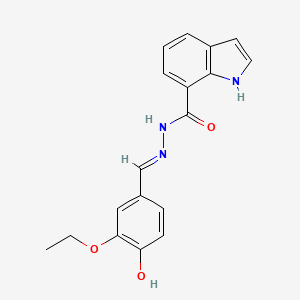
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoindoline family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It is believed that the mechanism of action involves the inhibition of DNA synthesis and cell division.
In addition to its anti-cancer properties, 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective activity against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is also believed that the compound may have antioxidant properties, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, the compound has also been shown to have anti-inflammatory activity. It is believed that this activity may be due to the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide in lab experiments is its potent anti-cancer and neuroprotective activity. This makes it an ideal compound for studying the mechanisms of action of these diseases. However, one of the main limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are many potential future directions for research on 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide. One area of research could be to further elucidate the mechanism of action of the compound, particularly with regard to its anti-cancer and neuroprotective properties. Another potential area of research could be to explore the use of this compound in combination with other anti-cancer or neuroprotective agents, in order to enhance its therapeutic efficacy. Finally, research could also focus on developing more efficient synthesis methods for the compound, in order to increase its availability for use in lab experiments.
Synthesis Methods
The synthesis of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been reported in the literature. The method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of polyphosphoric acid, followed by cyclization with potassium cyanide and hydrobromic acid. The yield of the final product is reported to be around 50%.
properties
IUPAC Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c1-11-6-8-12(9-7-11)19-15(10-17)13-4-2-3-5-14(13)16(19)18;/h2-9,15,18H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYBRIRNPJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=N)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B6047733.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6047757.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047758.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)